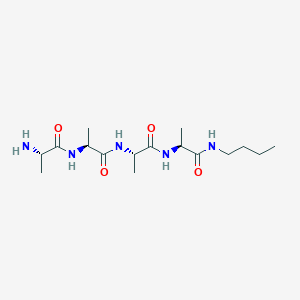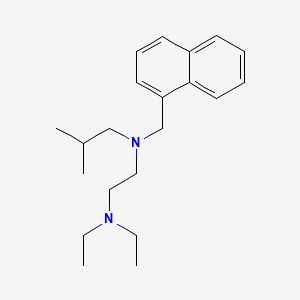
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate involves the reaction of dichloroacetophenone with diethylphosphonic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less toxic forms.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and minimize side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated by-products, while reduction can yield less toxic phosphates .
Scientific Research Applications
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest . The molecular targets include the acetylcholine binding sites on the enzyme, and the pathway involves phosphorylation of the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate: Another organophosphorus insecticide with similar properties and applications.
2-Chloro-1-(2,4,5-trichlorophenyl)ethenyl diethyl phosphate: A related compound with additional chlorine atoms, leading to different reactivity and toxicity profiles.
Uniqueness
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its effectiveness as an acetylcholinesterase inhibitor and its broad-spectrum insecticidal properties make it a valuable compound in pest control .
Properties
CAS No. |
37913-88-5 |
|---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(3,4-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)9-5-6-10(14)11(15)7-9/h5-8H,3-4H2,1-2H3/b12-8+ |
InChI Key |
YHJIFYWHTFZTHE-XYOKQWHBSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)



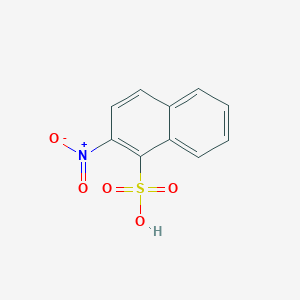
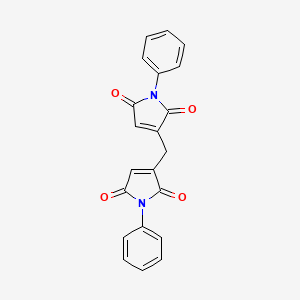
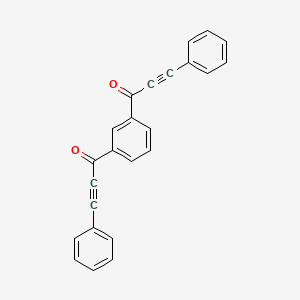

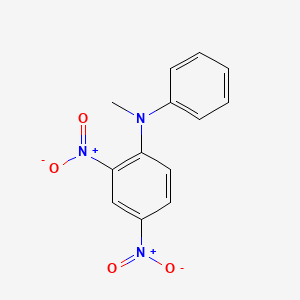
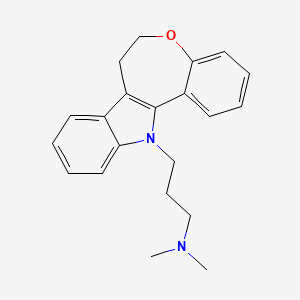
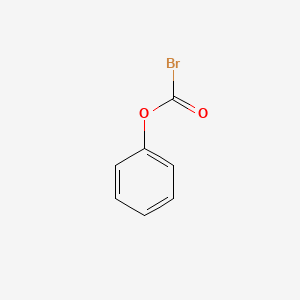
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
